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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzoic acid

Cat. No.: B1584855

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Chloro-2-fluorobenzoic acid, a compound of interest for researchers, scientists, and
professionals in the field of drug development. The following sections detail the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-Chloro-2-
fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data
Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~7.9 d Not specified Aromatic Proton

~7.5 d Not specified Aromatic Proton

~7.3 t Not specified Aromatic Proton
) Carboxylic Acid

~13.0 brs Not applicable

Proton
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Note: Specific chemical shifts and coupling constants can vary depending on the solvent and
instrument used. The data presented is a general representation based on available
information.

13C NMR Data (Solvent: DMSO-d6)[1]

Chemical Shift (8) ppm Assignment

~165 C=0 (Carboxylic Acid)
~161 (d) C-F

~135 (d) Aromatic CH

~132 Aromatic C-ClI

~125 (d) Aromatic CH

~120 (d) Aromatic C-COOH
~118 (d) Aromatic CH

Note: The chemical shifts are approximate and based on typical values for similar structures.
The "(d)" indicates a doublet splitting pattern due to coupling with the adjacent fluorine atom.

Infrared (IR) Spectroscopy

The infrared spectrum of 4-Chloro-2-fluorobenzoic acid was obtained using the KBr wafer

technique.[2]
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1475 Medium-Strong C=C stretch (Aromatic Ring)
~1250 Strong C-O stretch (Carboxylic Acid)
~1100 Strong C-F stretch

~850 Strong C-Cl stretch

Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[3]

m/z Relative Intensity Assignment
174/176 High [M]* (Molecular lon)
157/159 High [M-OH]*

129/131 Medium [M-COOH]*

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic

intensity ratio of approximately 3:1.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 4-Chloro-2-fluorobenzoic acid was accurately weighed and

dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

e The solution was transferred to a 5 mm NMR tube.
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1H and 3C NMR Acquisition:

e The NMR spectra were acquired on a standard NMR spectrometer (e.g., Varian CFT-20 or
Bruker).[3]

e For IH NMR, the spectral width was set to encompass the aromatic and carboxylic acid
proton regions.

e For 3C NMR, a proton-decoupled sequence was used to simplify the spectrum.

o The data was processed using appropriate software to perform Fourier transformation,
phase correction, and baseline correction. Chemical shifts were referenced to the residual
solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Wafer Technique):

¢ Asmall amount (1-2 mg) of 4-Chloro-2-fluorobenzoic acid was finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle.

e The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
FT-IR Spectrum Acquisition:
e Abackground spectrum of the empty sample compartment was recorded.

o The KBr pellet containing the sample was placed in the sample holder of an FT-IR
spectrometer.

e The spectrum was recorded in the mid-IR range (typically 4000-400 cm~1).

e The final spectrum was obtained by ratioing the sample spectrum against the background
spectrum.

Mass Spectrometry (MS)
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Sample Introduction and lonization:

e The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to
ensure separation from any impurities.

» Electron lonization (EI) was used as the ionization method.
Mass Analysis:

e The ionized fragments were separated based on their mass-to-charge ratio (m/z) using a
guadrupole mass analyzer.

o The detector recorded the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Chloro-2-fluorobenzoic acid.
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General Spectroscopic Analysis Workflow
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General Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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